molecular formula C20H18FN3O B5527294 N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide

N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide

Cat. No.: B5527294
M. Wt: 335.4 g/mol
InChI Key: XJZHGXBYPSICFK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 2-phenylethylamine, and nicotinic acid or its derivatives.

    Coupling Reaction: The 4-fluoroaniline is first coupled with nicotinic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Amidation: The resulting intermediate is then subjected to amidation with 2-phenylethylamine under suitable conditions, such as heating in a solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2-phenylethyl)amino]nicotinamide
  • N-(4-bromophenyl)-2-[(2-phenylethyl)amino]nicotinamide
  • N-(4-methylphenyl)-2-[(2-phenylethyl)amino]nicotinamide

Uniqueness

N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c21-16-8-10-17(11-9-16)24-20(25)18-7-4-13-22-19(18)23-14-12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZHGXBYPSICFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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